c527

Descripción general

Descripción

Tiene una alta potencia con un valor de IC50 de 0,88 μM . Este compuesto se utiliza principalmente en la investigación científica por su capacidad para inhibir las enzimas desubiquitinantes, que desempeñan un papel crucial en varios procesos celulares, incluida la respuesta al daño del ADN y la degradación de proteínas.

Aplicaciones Científicas De Investigación

C527 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las enzimas desubiquitinantes.

Biología: Se emplea en la investigación para comprender el papel de las enzimas desubiquitinantes en los procesos celulares como la respuesta al daño del ADN y la degradación de proteínas.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las enzimas desubiquitinantes.

Mecanismo De Acción

C527 ejerce sus efectos inhibiendo el complejo enzimático desubiquitinante USP1/UAF1. Esta inhibición conduce a un aumento en los niveles de formas ubiquitinadas de FANCD2 y FANCI, que están involucradas en la respuesta al daño del ADN. El compuesto también disminuye la actividad de recombinación homóloga y sensibiliza las células a los agentes dañinos para el ADN . Los objetivos moleculares de this compound incluyen el complejo USP1/UAF1 y otras enzimas desubiquitinantes, aunque tiene una mayor potencia para USP1/UAF1.

Métodos De Preparación

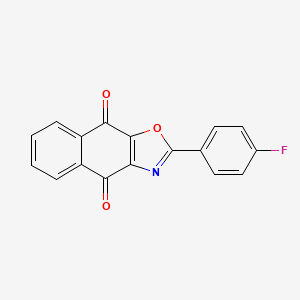

La síntesis de C527 implica la formación de una estructura tricíclica heterocíclica. El compuesto se prepara mediante una serie de reacciones químicas que incluyen la formación de nafto[2,3-d]oxazol-4,9-diona. La ruta sintética normalmente implica la reacción de 4-fluoroanilina con naftaleno-1,2-diona en condiciones específicas para producir el producto deseado

Análisis De Reacciones Químicas

C527 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando al grupo fluorofenilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

C527 es único en su alta potencia para el complejo USP1/UAF1 en comparación con otros inhibidores de enzimas desubiquitinantes. Compuestos similares incluyen:

Inhibidores de USP12/USP46: Estos compuestos también inhiben las enzimas desubiquitinantes, pero tienen un valor de IC50 más alto en comparación con this compound.

Inhibidores de UCH-L1 y UCH-L3: Estos inhibidores se dirigen a una subclase diferente de enzimas desubiquitinantes y tienen un efecto inhibitorio considerablemente menor sobre USP1/UAF1.

This compound destaca por su especificidad y alta potencia para el complejo USP1/UAF1, lo que lo convierte en una herramienta valiosa en la investigación científica.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDFEYQOPCCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192718-06-2 | |

| Record name | 192718-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of C527?

A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []

Q2: How does this compound impact cancer stem cells (CSCs)?

A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.

Q3: What are the potential future directions for research on this compound?

A3: Future research on this compound should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.